molecular formula C18H24N2 B2627616 4,4'-Di-tert-butyl-2,2'-bipyridine CAS No. 69641-93-6; 72914-19-3

4,4'-Di-tert-butyl-2,2'-bipyridine

Cat. No.: B2627616
CAS No.: 69641-93-6; 72914-19-3
M. Wt: 268.404
InChI Key: TXNLQUKVUJITMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Bipyridine Ligands in Coordination Chemistry

The journey of bipyridine ligands in coordination chemistry began in 1888 with Fritz Blau's first synthesis of 2,2'-bipyridine (B1663995). nih.gov This discovery opened the door to a new class of chelating ligands that would become fundamental to the development of coordination chemistry. nih.govmdpi.com Bipyridines are bidentate ligands, meaning they bind to a central metal atom through two of their nitrogen atoms. wikipedia.orgalfachemic.com This chelating ability allows them to form stable complexes with a wide range of metal ions. alfachemic.com

Over the years, the field has evolved from studying simple bipyridine complexes to designing and synthesizing substituted derivatives with tailored properties. The introduction of various functional groups onto the bipyridine framework allows for the fine-tuning of the electronic and steric characteristics of the resulting ligands and their metal complexes. This has led to their widespread use in areas such as catalysis, materials science, and photochemistry. alfachemic.comnih.gov The development of substituted bipyridines, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), represents a significant advancement, enabling more precise control over the properties and reactivity of coordination compounds. nih.gov

The Distinctive Role of Steric Hindrance from tert-Butyl Groups in this compound

The defining feature of this compound is the presence of bulky tert-butyl groups at the 4 and 4' positions. nih.gov This substitution introduces significant steric hindrance, which plays a crucial role in the behavior of the ligand and its metal complexes. nih.govacs.org

The primary effect of this steric bulk is to influence the coordination geometry and reactivity of the metal center. For instance, the tert-butyl groups can prevent the close approach of other molecules, thereby influencing the selectivity of catalytic reactions. chemicalbook.com In the solid state, the large tert-butyl groups can also prevent intermolecular interactions like π-π stacking, which is often observed in unsubstituted bipyridine complexes. nih.gov The molecule typically adopts a trans conformation around the central C-C bond, which minimizes steric repulsion between the tert-butyl groups and the nitrogen atoms of the pyridine (B92270) rings. nih.govresearchgate.net

This steric influence is a key reason for the use of this compound in various applications. For example, in dye-sensitized solar cells, the related compound 4-tert-butylpyridine (B128874) (tBP) is used to improve the uniformity of the hole transport layer and prevent the aggregation of lithium salts, a function attributed in part to its steric properties. acs.orgucsd.edu Similarly, in catalysis, the steric hindrance provided by the tert-butyl groups in this compound can enhance the stability and selectivity of catalysts. chemicalbook.com

Scope and Significance of Academic Inquiry into this compound

The unique properties of this compound have made it a subject of extensive academic and industrial research. nih.govwisc.edu Its significance stems from its versatility as a ligand in a wide array of chemical transformations and materials applications.

Key Research Areas:

Catalysis: This ligand is employed in various catalytic systems, including iridium-catalyzed C-H borylation, nickel-catalyzed cross-coupling reactions, and copper-mediated trifluoromethylations. nih.gov It has also been used in the manganese-catalyzed reduction of carbon dioxide and in iron-catalyzed allylation and arylation reactions. nih.govsigmaaldrich.com

Photochemistry and Materials Science: Complexes of this compound with metals like iridium and ruthenium are utilized as dyes in photocatalysis and organic light-emitting diodes (OLEDs). nih.govguidechem.com In the realm of solar energy, this ligand and its derivatives are investigated for their role in improving the efficiency and stability of dye-sensitized solar cells (DSSCs) and perovskite solar cells. acs.orgrsc.orgnih.govresearchgate.net

Coordination Chemistry: Researchers continue to explore the fundamental coordination chemistry of this compound with various transition metals, characterizing the structure, bonding, and spectroscopic properties of the resulting complexes. chemicalbook.comrsc.org

The demand for this ligand has at times outstripped its commercial availability, prompting research into more efficient and scalable synthetic routes. nih.gov This underscores its importance in the scientific community.

Interactive Data Table: Selected Applications of this compound

Application AreaMetalReaction/Use
CatalysisIridiumC-H Borylation
CatalysisNickelCross-electrophile coupling
CatalysisCopperTrifluoromethylation of aryl iodides
CatalysisManganeseReduction of CO₂
Photocatalysis/OLEDsIridiumPhotoredox catalysis
Solar CellsRutheniumSensitizer in DSSCs
CatalysisVanadiumEpoxidation of alkenes
CatalysisMolybdenumEpoxidation of olefins

Interactive Data Table: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₂
Molecular Weight268.40 g/mol
Melting Point159-161 °C
Boiling Point395.4±42.0 °C
CAS Number72914-19-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLQUKVUJITMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72914-19-3
Record name 4,4'-Di-tert-butyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 4,4 Di Tert Butyl 2,2 Bipyridine

Established Synthetic Pathways for 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720)

The construction of the dtbpy scaffold is primarily achieved through the dimerization of pyridine-based precursors. These methods have evolved over time to improve yield, reliability, and scalability.

Direct coupling of the readily available 4-tert-butylpyridine (B128874) is a primary strategy for synthesizing dtbpy. One of the earliest reported methods involves heating 4-tert-butylpyridine with sodamide, though this approach typically results in low yields of 8–15%. nih.govthieme-connect.com Another approach is the dehydrogenative coupling of 4-tert-butylpyridine using catalysts like nickel or palladium at high temperatures, with reported yields varying significantly from under 10% to as high as 64%. nih.govthieme-connect.com

A more reliable and scalable route proceeds in two steps starting from 4-tert-butylpyridine. nih.gov

N-Oxidation and Chlorination: 4-tert-butylpyridine is first oxidized to its N-oxide using an oxidizing agent like peracetic acid. nih.govgoogle.com The resulting 4-tert-butylpyridine-N-oxide is then reacted with a chlorinating agent such as phosphoryl chloride (POCl₃) to introduce a chlorine atom at the 2-position, yielding 4-tert-butyl-2-chloropyridine. nih.govgoogle.com

Dimerization: The 4-tert-butyl-2-chloropyridine intermediate is then subjected to a reductive homocoupling reaction to form the desired this compound. nih.gov This dimerization is effectively catalyzed by nickel complexes. nih.govthieme-connect.com

Comparison of Synthetic Routes from 4-tert-butylpyridine
MethodReagents/CatalystsReported YieldNotes
Dehydrogenative CouplingSodamide8–15% nih.govthieme-connect.comRequires high temperature (145 °C). nih.gov
Dehydrogenative CouplingNickel or Palladium catalyst<10% to 64% nih.govthieme-connect.comYields can be highly variable. nih.gov
Two-Step via Chlorination1. Peracetic acid, POCl₃ 2. NiBr₂·3H₂O, Mn powderHigh and reliable nih.govA scalable and robust procedure. nih.gov

Beyond direct coupling of 4-tert-butylpyridine, other strategies focus on the dimerization of pre-functionalized pyridine (B92270) rings. These are often general methods applicable to a wide range of substituted bipyridines, including dtbpy.

Nickel-Catalyzed Reductive Homocoupling: A simple, ligand-free synthesis involves the nickel-catalyzed dimerization of 2-chloropyridine (B119429) precursors. nih.govthieme-connect.comnih.govwisc.edu In a notable example, 4-tert-butyl-2-chloropyridine is coupled using a catalytic amount of a nickel(II) salt, such as NiBr₂·3H₂O, with manganese powder acting as the crucial terminal reductant. nih.govthieme-connect.comresearchgate.net The use of manganese is critical; substituting it with zinc dust leads to hydrodehalogenation instead of the desired coupling. nih.gov This method avoids the need for expensive or complex ancillary ligands often required in other coupling reactions. nih.govthieme-connect.com

Transition-Metal-Free Dehydrogenative Dimerization: A sustainable approach utilizes sodium dispersion to achieve the dehydrogenative dimerization of pyridines without any transition metals. thieme-connect.com In this method, 4-tert-butylpyridine is reacted with a commercially available sodium dispersion in an inert solvent like tetrahydrofuran (B95107) (THF) at a moderate temperature (50 °C). thieme-connect.com This process is operationally simple and yields dtbpy in good amounts (75% isolated yield), offering a significant advantage where transition metal contamination is a concern. thieme-connect.com

Ullmann-Type Reactions: The Ullmann reaction is a classical method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org While modern variations have been developed for various bipyridine derivatives, often employing palladium or nickel catalysts, the fundamental principle of reductively coupling halogenated precursors remains a cornerstone of biaryl synthesis. organic-chemistry.orgthieme-connect.commdpi.comnih.govnih.gov These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal center, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

Summary of Alternative Synthetic Strategies
StrategyKey ReagentsPrecursor TypeKey Features
Nickel-Catalyzed Reductive HomocouplingNiBr₂·3H₂O, Mn powder nih.gov2-Chloropyridines nih.govnih.govLigand-free, scalable, manganese is a specific and effective reductant. nih.govthieme-connect.comresearchgate.net
Sodium-Mediated Dehydrogenative DimerizationSodium dispersion thieme-connect.comPyridines thieme-connect.comTransition-metal-free, uses earth-abundant sodium, mild conditions. thieme-connect.com
Ullmann-Type CouplingCopper, Palladium, or Nickel catalysts organic-chemistry.orgAryl Halides organic-chemistry.orgClassic method for biaryl synthesis, adaptable to various bipyridine derivatives. thieme-connect.commdpi.comnih.gov

Advanced Functionalization and Derivatization Approaches

The versatility of the dtbpy ligand stems not only from its coordination properties but also from the ability to modify its core structure. Functionalization can occur after the bipyridine scaffold is formed or be integrated into the synthesis of new derivatives with specific properties.

Once synthesized, the dtbpy molecule can be chemically altered to introduce new functional groups or properties. A straightforward example is the protonation of one of the pyridine nitrogen atoms. Reacting dtbpy with scandium(III) trifluoromethanesulfonate (B1224126) in acetonitrile, followed by precipitation, unexpectedly yields 4,4′-di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate instead of a scandium complex. mdpi.com This provides a safe method to access the mono-protonated bipyridinium salt without directly handling corrosive trifluoromethanesulfonic acid. mdpi.com

More complex modifications can target the substituents on the pyridine rings. While not starting from dtbpy itself, related studies on other bipyridines demonstrate the principles of scaffold modification. For instance, halomethylbipyridines can be synthesized from their corresponding methyl-substituted precursors. orgsyn.org This type of transformation highlights the potential for functionalizing the tert-butyl groups or other positions on the dtbpy ring system should suitable precursors be used. The development of multivalent polymeric scaffolds often relies on the "click" reaction, such as the azide-alkyne cycloaddition, to attach complex molecules to a core structure, a strategy that could be adapted for dtbpy derivatives. nih.gov

The dtbpy framework serves as a building block for more complex molecular architectures designed for specific applications in materials science and photochemistry. By attaching other functional units to the bipyridine core, researchers can create derivatives with tailored electronic and photophysical properties.

For example, new 4,4'-disubstituted 2,2'-bipyridines with extended π-systems have been synthesized for potential use in designing inorganic/organic hybrid photosensitizers. umich.edu Ruthenium complexes incorporating dtbpy ligands alongside other functionalized bipyridines, such as 4-cyano-1,10-phenanthroline, have been prepared using microwave procedures, demonstrating how dtbpy can be integrated into larger coordination complexes. chemicalbook.com

Another area of development is in photosensitizers for photodynamic therapy (PDT). One strategy involves functionalizing a BODIPY (boron-dipyrromethene) dye scaffold by linking it to a ruthenium complex containing bipyridine ligands. nih.gov This conjugation aims to combine the near-infrared (NIR) absorption of the BODIPY unit with the efficient singlet oxygen production of the ruthenium center, leveraging the properties of each component in a single molecule. nih.gov Such work underscores the role of dtbpy and its derivatives as platforms for constructing sophisticated, functional molecules.

Green Chemistry Principles in this compound Synthesis

Efforts to make the synthesis of dtbpy more environmentally sustainable focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

A significant step towards a greener process is the development of a ligand-free, nickel-catalyzed synthesis of dtbpy. nih.govthieme-connect.com Traditional cross-coupling reactions often require expensive and complex phosphine (B1218219) ligands, which can be sensitive and generate waste. nih.gov By identifying conditions where the reaction proceeds efficiently without an ancillary ligand, the process is simplified, and the need to synthesize and later remove the ligand is eliminated. nih.govthieme-connect.com

Another advancement aligned with green chemistry is the use of sodium dispersion for the dehydrogenative dimerization of 4-tert-butylpyridine. thieme-connect.com This method is notable for being completely transition-metal-free, which is highly desirable in applications like materials science and drug synthesis where metal contamination can be problematic. thieme-connect.com The use of sodium, an earth-abundant and non-toxic metal, along with operational simplicity and mild reaction conditions, marks this as a sustainable synthetic route. thieme-connect.com Furthermore, general strategies such as solvent-free Ullmann couplings, while demonstrated for other biaryls, represent a direction that could be applied to bipyridine synthesis to further reduce environmental impact. rsc.org

Coordination Chemistry of 4,4 Di Tert Butyl 2,2 Bipyridine Complexes

Synthesis and Structural Characterization of 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) Metal Complexes

The synthesis of metal complexes with dtbpy typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

A wide array of transition metal complexes featuring the dtbpy ligand have been synthesized and characterized. These complexes are often investigated for their catalytic activity, and photophysical or electrochemical properties.

Vanadium (V): The reaction of vanadium(III) chloride with dtbpy in the presence of air yields the monomeric oxidovanadium(IV) complex, [VOCl2(dbbpy)(H2O)]. chemicalbook.comsigmaaldrich.com X-ray diffraction analysis confirmed an octahedral geometry for this complex, which has been studied as a catalyst for the epoxidation of olefins. chemicalbook.com

Molybdenum (Mo): A dinuclear molybdenum(VI) complex, [Mo2O6(di-tBu-bipy)2], was obtained from the hydrothermal reaction of MoO3 and dtbpy. chemicalbook.com Hydrolysis of [MoO2Cl2(di-tBu-bipy)] can also produce a large octanuclear cluster, [Mo8O22(OH)4(di-tBu-bipy)4], which has shown catalytic activity in the epoxidation of bio-olefins. acs.org

Osmium (Os): Osmium(II) diimine complexes of the type [Os(N∧N)(CO)2I2], where N∧N is dtbpy (dbubpy), have been studied, with their ground- and excited-state structures optimized by computational methods. chemicalbook.com

Nickel (Ni): Nickel-catalyzed reactions are not only used to synthesize the dtbpy ligand itself but also to utilize it in further catalytic applications, such as in cross-electrophile coupling reactions. nih.govnih.govwisc.edu

Iridium (Ir): The dtbpy ligand has been found to be highly effective in iridium-catalyzed C-H borylation reactions and in iridium-based dyes for photocatalysis. nih.govsigmaaldrich.com

Copper (Cu): Dtbpy is employed as a ligand in copper-mediated trifluoromethylation of aryl iodides. nih.gov

Platinum (Pt): Platinum(II) complexes, such as Pt(tBu2bpy)Cl2, serve as precursors for more complex structures. rsc.org For example, reaction with 2,2'-dilithio-diphenyl ether yields the six-membered platinacycle Pt(tBu2bpy)(C6H4OC6H4). rsc.org A series of Pt(II)(bpy)(cat-imide) complexes (where bpy is dtbpy) have been synthesized, showing distorted square-planar geometries and forming "head-to-tail" dimers in the solid state with short Pt-Pt contacts. nih.gov

Table 1: Examples of this compound Transition Metal Complexes
MetalComplex FormulaCoordination Geometry / Key FeatureSynthetic Method / PrecursorReference
Vanadium (V)[VOCl2(dbbpy)(H2O)]OctahedralVCl3 + dtbpy in air chemicalbook.com
Molybdenum (Mo)[Mo8O22(OH)4(di-tBu-bipy)4]Octanuclear "S"-shaped clusterHydrolysis of [MoO2Cl2(di-tBu-bipy)] acs.org
Ruthenium (Ru)[Ru(tbbpy)2(dnbpy)]2+Distorted Octahedral(tbbpy)2RuCl2 + dnbpy researchgate.net
Osmium (Os)[Os(dbubpy)(CO)2I2]Structure studied computationallyN/A chemicalbook.com
Platinum (Pt)Pt(bpy)(cat-imide)Distorted Square-PlanarCoordination to Pt(II)(bpy) moiety nih.gov
Platinum (Pt)Pt(tBu2bpy)(C6H4OC6H4)Six-membered platinacyclePt(tBu2bpy)Cl2 + 2,2'-dilithio-diphenyl ether rsc.org

While information on lanthanide complexes with this compound is not prevalent in the searched literature, actinide complexes have been explored. Research on uranium metallocene complexes containing a bipyridyl ligand, such as [η5-1,2,4-(Me3C)3C5H2]2U(bipy), highlights how bulky ancillary ligands influence reactivity. acs.org In these systems, the steric hindrance provided by large cyclopentadienyl (B1206354) ligands, conceptually similar to the effect of the tert-butyl groups on dtbpy, plays a crucial role in dictating the reaction pathways, for instance, by favoring N-N bond cleavage in one reaction while remaining inert in another due to steric crowding. acs.org The addition of CuI to the complex resulted in a single-electron transfer to yield a uranium(III) iodide complex, demonstrating the ligand's role in mediating the electronic behavior of the actinide center. acs.org

The coordination chemistry of this compound is predominantly focused on transition metals, lanthanides, and actinides. There is limited information in the provided search results regarding its complexes with main group elements.

Supramolecular assemblies incorporating this compound

The sterically demanding nature of the tert-butyl groups on the 4,4'-positions of the bipyridine ring system significantly influences the formation and structure of supramolecular assemblies. These bulky substituents can direct the assembly process, leading to unique and often predictable arrangements.

One notable example is the formation of a dinuclear oxidovanadium(IV/V) complex, [V₂O₂(μ-O)(μ-H(SO₄)₂)(4,4′-tBubpy)₂]. In this assembly, two vanadium centers are bridged by an oxo anion and a unique protonated sulfate (B86663) anion. The two this compound ligands adopt a nearly orthogonal orientation to each other. The crystal packing of this complex is further stabilized by intermolecular C—H⋯π and π–π interactions between the bipyridine ligands, resulting in a three-dimensional network. nih.goviucr.org

In another instance, a dinuclear molybdenum complex, [Mo₂O₆(di-tBu-bipy)₂], was synthesized through a hydrothermal reaction. chemicalbook.com The bulky tert-butyl groups on the bipyridine ligands play a crucial role in the structure of this complex.

Copper(II) has also been utilized to form coordination polymers with 4,4'-bipyridine (B149096) as a linking ligand. In one such case, a dinuclear copper(II) complex is formed where the two metal centers are bridged by a 4,4'-bipyridine molecule, with a Cu···Cu distance of 11.129(2) Å. These dinuclear units are then linked by additional 4,4'-bipyridine molecules through intermolecular O-H⋯N hydrogen bonds, creating one-dimensional chains. researchgate.net The large tert-butyl groups on the bipyridine ligands can prevent the formation of more densely packed structures, such as those involving significant π-π stacking between the aromatic rings. nih.gov

The formation of a three-dimensional supramolecular coordination polymer has been observed in a cadmium(II) complex, {[Cd₂(C₇H₄O₅S)₂(C₁₀H₈N₂)₂(H₂O)₂]·2H₂O}n. In this structure, two-dimensional coordination polymer sheets are linked together through hydrogen bonds. nih.gov

Spectroscopic and Structural Elucidation of this compound Complexes

Advanced NMR techniques for complex structure determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound complexes in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the ligand's coordination environment. For the free ligand, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at approximately 8.60 ppm (d, J = 5.2 Hz), 8.41 ppm (d, J = 1.0 Hz), 7.30 ppm (dd, J = 5.2, 1.7 Hz), and 1.39 ppm (s) for the pyridyl and tert-butyl protons, respectively. nih.gov The ¹³C NMR spectrum exhibits signals at 161.1, 156.7, 149.2, 120.8, 118.4, 35.1, and 30.8 ppm. nih.gov

For more complex structures, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra are used to establish proton-proton (¹H-¹H) coupling networks within the ligand. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, allowing for the assignment of adjacent protons in the pyridine (B92270) rings. For instance, the correlation between the H5 and H6 protons of the bipyridine ring can be readily identified. researchgate.netuvic.ca

HSQC (or HMQC) spectra reveal one-bond correlations between protons and directly attached carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. researchgate.netuvic.cayoutube.com

HMBC spectra show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule by observing correlations between protons on one part of the ligand and carbons on another. uvic.cayoutube.com

X-ray crystallography of this compound coordination compounds

Single-crystal X-ray diffraction provides definitive structural information for this compound complexes in the solid state, revealing precise bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The free ligand, C₁₈H₂₄N₂, crystallizes in a trans conformation around the central C-C bond, with a dihedral angle of approximately 0.70° between the two pyridine rings, making them nearly coplanar. nih.gov The crystal packing is influenced by weak C-H···N and C-H···π interactions. nih.gov

A copper(II) complex, [Cu(C₁₈H₂₄N₂)(NO₃)₂], features a hexa-coordinated copper atom with two nitrogen atoms from the bipyridine ligand and four oxygen atoms from the nitrate (B79036) ligands. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov

In a dinuclear oxidovanadium(IV/V) complex, [V₂O₂(μ-O)(μ-H(SO₄)₂)(4,4′-tBubpy)₂], each vanadium center exhibits a distorted octahedral geometry. nih.gov The two this compound ligands are positioned nearly orthogonal to each other. nih.gov

The following table summarizes key crystallographic data for selected this compound complexes.

ComplexCrystal SystemSpace GroupKey Structural Features
[Cu(C₁₈H₂₄N₂)(NO₃)₂] nih.govOrthorhombicP2₁2₁2₁Hexa-coordinated Cu(II) center.
[V₂O₂(μ-O)(μ-H(SO₄)₂)(4,4′-tBubpy)₂] nih.govMonoclinicC2/cDinuclear complex with distorted octahedral geometry at each V center. Ligands are nearly orthogonal.
Cu₂L₂(bipy)₂·bipy (L = 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol) researchgate.netMonoclinicP2₁/cDinuclear complex with a Cu···Cu distance of 11.129(2) Å. Square planar geometry around each Cu(II).
(C₉H₁₄N)₂[CuCl₄] (utilizing 4-tert-butyl-pyridinium) semanticscholar.orgMonoclinicPcDistorted tetrahedral [CuCl₄]²⁻ anions.

Vibrational spectroscopy (IR, Raman) for ligand-metal bonding analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the coordination of this compound to a metal center. Changes in the vibrational frequencies of the ligand upon complexation can be correlated with the strength of the metal-ligand bond and changes in the electronic structure of the ligand.

The IR spectrum of a cobalt(II) complex, [Co(DTBbpy)₂]²⁺ (where DTBbpy is this compound), has been studied in detail. nsf.gov The vibrational modes can be assigned with the aid of computational analysis. nsf.gov

Bipyridine Ring Modes: Vibrational modes above 1475 cm⁻¹ are primarily associated with the bipyridine rings. A characteristic doublet is observed at 1606 cm⁻¹ and 1615 cm⁻¹, which is assigned to coupled C-C stretching and in-plane C-H wagging motions of the two bipyridine rings. nsf.gov

tert-Butyl Group Modes: Lower frequency features in the spectrum involve the tert-butyl groups. A sharp peak around 1413 cm⁻¹ is attributed to a combination of bipyridine ring deformation and H-C-H bending motions of the tert-butyl groups. nsf.gov A weaker feature at 1367 cm⁻¹ corresponds to umbrella motions of the methyl groups. nsf.gov

The interaction of vanadium(III) chloride with this compound in the presence of air leads to the formation of the oxidovanadium(IV) complex [VOCl₂(dbbpy)(H₂O)], which has been characterized by IR spectroscopy. chemicalbook.com While specific band assignments are not detailed in the provided text, shifts in the ligand's vibrational frequencies upon coordination to the vanadium center would be expected, indicating the formation of the V-N bonds.

Electronic spectroscopy for metal-ligand charge transfer characterization

Electronic absorption (UV-Vis) and emission spectroscopy are fundamental techniques for characterizing the electronic structure of this compound complexes, particularly for identifying and understanding metal-to-ligand charge transfer (MLCT) transitions.

In many transition metal complexes of this ligand, the lowest energy absorption bands in the visible region are due to MLCT transitions, which involve the promotion of an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.

For a series of platinum(II) complexes, [Pt(tBu₂bpy)(C₆H₄XC₆H₄)], the photophysical properties are dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.orgnih.gov These involve transitions from a high-lying filled orbital with mixed metal and ligand character to a low-lying vacant π* orbital of the this compound ligand. rsc.orgnih.gov The energy of the MLL'CT state, and thus the absorption and emission wavelengths, can be tuned by modifying the bridging atom X in the other ligand. rsc.orgnih.gov

Ruthenium(II) complexes containing this compound are also known for their prominent MLCT absorptions. In bis(4,4′-di-tert-butyl-2,2′‐bipyridine)ruthenium dichloride, the UV-Vis spectrum shows characteristic MLCT bands. researchgate.net The excited-state properties of such ruthenium complexes, which are populated following MLCT excitation, have been extensively studied. For example, the effects of isotopic substitution (H/D) on the bipyridine ligand on the 77 K luminescence of [Ru(L)₄(bpy)]²⁺ type complexes have been investigated to probe the nature of the MLCT excited states. nih.gov

The following table presents electronic spectroscopy data for some this compound complexes.

ComplexTechniqueKey Findings
[Ru(tbbpy)₂(nphen)]²⁺ (tbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine) chemicalbook.comUV-VisSynthesis and characterization reported, implying MLCT character.
[Os(dbubpy)(CO)₂I₂] (dbubpy = 4,4′-di-tert-butyl-2,2′-bipyridine) chemicalbook.comTD-DFTSpectroscopic properties predicted; substituent variation alters HOMO/LUMO levels and emission energies.
[Pt(tBu₂bpy)(C₆H₄XC₆H₄)] (X = CH₂, NMe, O) rsc.orgnih.govUV-Vis, EmissionIntense solid-state photoluminescence. Absorption and emission are dominated by MLL'CT transitions. Wavelengths are red-shifted as X changes from CH₂ to NMe to O.
bis(4,4′-di-tert-butyl-2,2′‐bipyridine)ruthenium dichloride researchgate.netUV-Vis, EmissionShows characteristic MLCT absorption bands. Excitation and emission spectra recorded.

Catalytic Applications of 4,4 Di Tert Butyl 2,2 Bipyridine in Modern Organic and Inorganic Synthesis

Homogeneous Catalysis mediated by 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) Complexes

Complexes of this compound with various transition metals are effective homogeneous catalysts for a range of chemical reactions. This ligand is instrumental in facilitating key bond-forming and redox processes.

The ligand this compound has proven to be particularly effective in mediating a variety of carbon-carbon bond-forming reactions. Nickel-catalyzed cross-coupling reactions, in particular, have benefited from the use of this ligand. nih.gov For instance, it is employed in the nickel-catalyzed reductive homocoupling of 2-chloropyridines, a process that uses manganese powder as the terminal reductant. nih.govnih.gov This method provides a straightforward synthesis of substituted bipyridines. nih.gov

Furthermore, this ligand is utilized in nickel-catalyzed cross-electrophile coupling reactions and the cross-coupling of tertiary alkyl bromides with organoboron reagents. nih.gov Iron-catalyzed reactions, such as the ortho-allylation of 1-arylpyrazoles via C-H activation, also employ this compound. sigmaaldrich.com In the realm of photoredox catalysis, iridium complexes containing this ligand, such as (4,4'-di-tert-butyl-2,2'-bipyridyl)bis[(2-pyridyl)phenyl]iridium(III) Hexafluorophosphate, are used to catalyze cycloaddition reactions of olefins. guidechem.com Additionally, it has found application in the nickel-catalyzed decarboxylation of block copolymers. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of C-C Bond Formation Reactions Catalyzed by this compound Complexes

Reaction TypeMetal CatalystDescriptionReferences
Reductive HomocouplingNickelDimerization of 2-chloropyridines to form bipyridines. nih.gov, nih.gov
Cross-Electrophile CouplingNickelCoupling of tertiary alkyl bromides with organoboron reagents. nih.gov
ortho-Allylation (C-H Activation)IronAllylation of 1-arylpyrazoles. sigmaaldrich.com,
CycloadditionIridium (Photocatalyst)Photochemical cycloaddition of olefin compounds. guidechem.com
DecarboxylationNickelDecarboxylation of block copolymers. sigmaaldrich.com, sigmaaldrich.com

The formation of carbon-heteroatom bonds is another area where this compound complexes have shown significant utility. It is a key ligand in the iridium-catalyzed borylation of (hetero)arenes, a crucial method for introducing boron into organic molecules. nih.govsigmaaldrich.comsigmaaldrich.com This reaction typically uses bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst.

In addition to C-B bond formation, this ligand is involved in copper-mediated trifluoromethylation of aryl iodides. nih.gov Iron-catalyzed reactions for C-heteroatom bond formation include the arylation of heterocycles in the presence of metallic magnesium. sigmaaldrich.comsigmaaldrich.com Furthermore, recent developments have highlighted its use in photoredox Ni-catalyzed C-O and C-N bond-forming reactions with a wide range of nucleophiles, including phenols, anilines, and sulfonamides. acs.org

Table 2: Examples of C-Heteroatom Bond Formation Reactions Catalyzed by this compound Complexes

Reaction TypeMetal CatalystDescriptionReferences
C-H BorylationIridiumBorylation of (hetero)arenes. nih.gov, sigmaaldrich.com, sigmaaldrich.com
TrifluoromethylationCopperCopper-mediated trifluoromethylation of aryl iodides. nih.gov
Arylation of HeterocyclesIronIron-catalyzed arylation in the presence of metallic Mg. sigmaaldrich.com, sigmaaldrich.com
C-O and C-N CouplingNickel (Photoredox)Coupling of aryl chlorides with various nucleophiles. acs.org

Complexes of this compound are also active in oxidation and reduction catalysis. An oxidovanadium(IV) complex, [VOCl2(dbbpy)(H2O)], where dbbpy is this compound, serves as a catalyst for the epoxidation of cyclooctene (B146475) using tert-butyl hydroperoxide as the oxidant. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Similarly, a dinuclear molybdenum(VI) complex, [Mo2O6(di-tBu-bipy)2], is a highly active and regioselective catalyst for the epoxidation of non-functionalized olefins. chemicalbook.com

Dioxo[4,4'-di(tert-butyl)-2,2'-bipyridyl]molybdenum(VI) complexes have been shown to oxidize arylalkanes either thermally or under UV irradiation. researchgate.net In the realm of reduction catalysis, manganese complexes with this ligand have been applied to the reduction of carbon dioxide. nih.gov

Table 3: Examples of Oxidation and Reduction Reactions Catalyzed by this compound Complexes

Reaction TypeMetal CatalystSubstrateReferences
EpoxidationVanadium(IV)Cyclooctene chemicalbook.com, sigmaaldrich.com, sigmaaldrich.com
EpoxidationMolybdenum(VI)Non-functionalized olefins chemicalbook.com
Arylalkane OxidationMolybdenum(VI)Arylalkanes researchgate.net
CO2 ReductionManganeseCarbon Dioxide nih.gov

The development of chiral 2,2'-bipyridine (B1663995) ligands is a significant area of research in asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. chemrxiv.orgresearchgate.net These chiral ligands are designed to create a stereochemically defined environment around a metal center, thereby directing the outcome of a reaction to favor one enantiomer over the other. researchgate.net Various types of chiral bipyridines have been synthesized, with chirality originating from central, axial, planar, or helical elements. researchgate.net

Recent advancements include the design of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxides, which have been successfully applied in Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions, achieving excellent yields and high enantioselectivities. rsc.org Another approach involves the use of chiral dinitrogen ligands, such as biimidazolines, in asymmetric palladium-catalyzed reactions to construct C–N axially chiral scaffolds. nih.gov While the field of chiral bipyridine ligands is extensive, specific examples detailing the synthesis and application of chiral derivatives of this compound itself are not prominently featured in the surveyed literature. The focus tends to be on the broader class of chiral bipyridine scaffolds.

Heterogeneous Catalysis Incorporating this compound (if relevant)

Based on the available research, the application of this compound in heterogeneous catalysis is not extensively documented. The primary focus of its use remains within the domain of homogeneous catalysis.

Consistent with the limited information on its use in heterogeneous catalysis, specific strategies for the immobilization of this compound onto solid supports are not detailed in the reviewed literature. The development of such strategies would be a necessary step to translate its utility from homogeneous to heterogeneous systems, potentially offering advantages in catalyst separation and recycling.

Metal-Organic Frameworks (MOFs) utilizing this compound linkers

While this compound (dtbpy) is a prominent ligand in coordination chemistry, its direct use as a primary, structure-directing linker in the conventional sense of Metal-Organic Framework (MOF) construction is not common. MOFs are typically built from multitopic organic linkers, such as dicarboxylic acids, which can bridge multiple metal centers to form extended, porous networks. frontiersin.orgmdpi.comrsc.org The dtbpy ligand, in its standard form, is a chelating or monotopic ligand, meaning it binds to a single metal center and lacks the divergent geometry required to build a framework.

However, dtbpy and other substituted bipyridines are frequently employed as ancillary or modulating ligands within MOF structures. In this role, they coordinate to the metal nodes of the framework, which is built by other primary linkers. These ancillary ligands can have a profound impact on the final structure, dimensionality, and functional properties of the MOF.

A systematic study on a series of manganese(II) MOFs constructed with 2,2′-bithiophen-5,5′-dicarboxylate as the primary linker and various chelating N-donor ligands demonstrated the influence of ligand bulk. nih.gov The research analyzed how the dimensionality and the structure of the resulting coordination polymer were affected by the steric hindrance of the ancillary bipyridyl ligand. It was observed that for bulkier ligands, there was a decrease in the framework dimensionality and the connectivity of the secondary building units. nih.gov For instance, using the less bulky 2,2'-bipyridyl (bpy) resulted in a three-dimensional (3D) framework, whereas employing the bulkier 4,4'-dimethyl-2,2'-bipyridyl (4,4'-dmbpy) under similar conditions led to a different structural outcome. mdpi.comnih.gov This principle suggests that the significant steric bulk of dtbpy would have an even more pronounced effect, potentially limiting the formation of high-dimensionality frameworks and favoring the creation of lower-dimensional or discrete coordination complexes.

Another strategy involves incorporating pre-formed metal-dtbpy complexes into porous materials. For example, nickel(II) complexes with dtbpy have been supported on materials like poly(heptazine imide) (PHI) to create heterogeneous catalysts for photoredox reactions. While not a classical MOF, this approach leverages the catalytic properties of the [Ni(dtbpy)] unit within a stable, recyclable solid support.

MOF ComponentRoleImpact on FrameworkReference
2,2′-bipyridine-4,4′-dicarboxylic acidPrimary LinkerForms the main porous network by bridging metal ions. frontiersin.orgfrontiersin.org
2,2′-bipyridyl (bpy)Ancillary LigandOccupies coordination sites on metal nodes; allows for 3D framework formation. mdpi.comnih.gov
4,4′-dimethyl-2,2′-bipyridyl (4,4'-dmbpy)Ancillary LigandIncreased steric bulk compared to bpy, influencing framework dimensionality. mdpi.comnih.gov
This compound (dtbpy)Ligand for supported complexesUsed to form catalytically active [Ni(dtbpy)] species that are then embedded in a porous support.

Mechanistic Studies in this compound Catalysis

Mechanistic investigations into catalytic systems employing the dtbpy ligand are crucial for understanding its role and optimizing reaction outcomes. Studies have focused on elucidating complex catalytic cycles and defining how the ligand's steric and electronic properties dictate the activity and selectivity of the catalyst.

The dtbpy ligand is integral to numerous catalytic cycles, particularly in photoredox and cross-coupling reactions. Its function is often to stabilize specific oxidation states of the metal center, facilitate electron transfer, and influence the kinetics of key steps like oxidative addition and reductive elimination.

Photocatalytic CO₂ Reduction: A detailed study of Re(bipy-tBu)(CO)₃Cl revealed its superior catalytic activity for the reduction of CO₂ to CO. frontiersin.org Spectroelectrochemical analysis showed that the catalytic cycle is initiated by two sequential one-electron reductions of the complex. The first reduction forms a radical anion with the electron density centered on the dtbpy ligand. A subsequent key step involves a ligand-to-metal charge transfer, a process facilitated by the electron-donating tert-butyl groups, which destabilizes the bipyridine radical anion. This leads to the loss of the chloride ligand and, after a second reduction, the formation of the five-coordinate anionic species that is the active catalyst for CO₂ binding and reduction. frontiersin.org

Nickel-Catalyzed Cross-Coupling: In the realm of dual photoredox and nickel catalysis, dtbpy is a privileged ligand. Mechanistic studies of C(sp³)-C(sp²) cross-couplings have shown that the cycle typically involves Ni(0), Ni(I), Ni(II), and Ni(III) intermediates. For example, in the cross-coupling of tertiary alkyl radicals with aryl halides, a proposed cycle begins with a Ni(0)(dtbpy) complex undergoing oxidative addition with the aryl halide to form a Ni(II) species. This complex then traps a photochemically generated alkyl radical to yield a high-valent Ni(III) intermediate. The final carbon-carbon bond is formed via irreversible inner-sphere reductive elimination from this Ni(III) complex, regenerating a Ni(I) species which can then be reduced back to the active Ni(0) catalyst to complete the cycle. Some studies also propose a self-sustaining thermal Ni(I)/Ni(III) cycle that, once initiated by a single-electron reduction, does not require continuous photo-irradiation.

StepIntermediate SpeciesDescriptionReference
1. Initial Reduction [Re(dtbpy)(CO)₃Cl]•⁻The initial complex is reduced by one electron, with the added electron density localized on the dtbpy ligand. frontiersin.org
2. Ligand-to-Metal Charge Transfer & Cl⁻ Loss [Re(dtbpy)(CO)₃]The electron-donating tert-butyl groups promote the transfer of the electron from the ligand to the Re center, facilitating the loss of the chloride ligand. frontiersin.org
3. Second Reduction [Re(dtbpy)(CO)₃]⁻A second one-electron reduction generates the highly reactive, five-coordinate anionic species. This is the active catalyst. frontiersin.org
4. CO₂ Binding & Reduction [Re(dtbpy)(CO)₂(CO₂)]⁻The active catalyst binds a molecule of CO₂, which is subsequently reduced. frontiersin.org
5. Product Release & Catalyst Regeneration [Re(dtbpy)(CO)₃]⁻The complex releases CO and H₂O (in the presence of a proton source), regenerating the active catalyst to continue the cycle. frontiersin.org

The tert-butyl groups at the 4 and 4' positions of the bipyridine ring exert a significant influence on the catalyst's behavior through a combination of steric and electronic effects.

Steric Effects: The primary steric role of the bulky tert-butyl groups is to control access to the metal center. This can prevent catalyst deactivation pathways such as dimerization. For example, in the aforementioned Re-catalyzed CO₂ reduction, the dtbpy complex does not form the measurable quantities of inactive Re-Re dimers that are observed with the unsubstituted bipyridine ligand. frontiersin.org In other systems, such as tungsten-catalyzed olefin epoxidation, sterically less crowded complexes exhibit higher catalytic activities than their counterparts with bulky ligands, demonstrating that excessive steric hindrance can sometimes impede substrate access and slow down the reaction. The position of the steric bulk is also critical. In certain nickel-catalyzed reactions, ligands with methyl groups in the ortho-positions (6,6'-positions) significantly suppress the reaction, whereas the dtbpy ligand, with bulk at the more remote 4,4'-positions, provides the best yields. This highlights how dtbpy's structure can sterically tune the ligand-metal environment without completely blocking the reactive site.

Electronic Effects: The tert-butyl groups are electron-donating, which increases the electron density on the bipyridine ligand and, consequently, at the metal center. This electronic effect can be as important as the steric effect. In the electrocatalytic reduction of CO₂ by manganese and rhenium complexes, the electron-donating nature of the tert-butyl groups is proposed to be related to high catalytic activity. frontiersin.org This increased electron density at the metal center can facilitate key steps in the catalytic cycle, such as the initial reduction of the complex or the binding of substrates. The interplay between these steric and electronic factors allows for the rational design of catalysts with enhanced stability, activity, and selectivity.

LigandSubstituentKey Effect(s)Impact on Catalysis ExampleReference
2,2'-Bipyridine (bpy)None (H)Baseline, less steric bulk, less electron-donating.Prone to catalyst dimerization in some systems (e.g., Re-catalyzed CO₂ reduction). frontiersin.org
4,4'-Dimethyl-2,2'-bipyridine (dmbpy)-CH₃Moderately electron-donating, moderate steric bulk.Introduction of methyl groups can alter product selectivity (e.g., CO vs. HCO₂⁻) in Ru-catalyzed CO₂ reduction.
This compound (dtbpy)-C(CH₃)₃Strongly electron-donating, significant steric bulk.Prevents dimerization and enhances catalytic rate in Re-catalyzed CO₂ reduction; improves yields in certain Ni-couplings. frontiersin.org
6,6'-Dimethyl-2,2'-bipyridine-CH₃ (ortho)High steric hindrance close to the metal center.Can significantly suppress or inhibit catalytic reactions by blocking the coordination site.

Photophysical and Electrochemical Properties of 4,4 Di Tert Butyl 2,2 Bipyridine and Its Complexes

Electronic Structure and Redox Characteristics of Free 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720)

The electronic properties of the free this compound (dtbpy) ligand are foundational to understanding the behavior of its metal complexes.

Theoretical studies, often employing density functional theory (DFT), have provided detailed insights into the electronic structure of dtbpy. In its crystalline form, the molecule typically adopts a trans conformation around the central C-C bond, with the two pyridine (B92270) rings being nearly coplanar. This planarity maximizes π-conjugation across the bipyridine system. The large tert-butyl groups, however, can influence the crystal packing, sometimes preventing the formation of π-π stacking interactions that are common in unsubstituted bipyridine. nih.govresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the ligand's electronic transitions and redox behavior. For dtbpy, both the HOMO and LUMO are predominantly of π character, distributed across the bipyridine backbone. The tert-butyl groups, being electron-donating, raise the energy of the π orbitals compared to unsubstituted bipyridine. This has the effect of increasing the electron density on the pyridine rings. Time-dependent DFT (TD-DFT) calculations have been used to predict the spectroscopic properties of metal complexes containing dtbpy, showing that the nature of the substituents on the bipyridine ligand can alter the HOMO and LUMO energy levels, thereby changing the emission energies of the complexes without altering the fundamental nature of the electronic transitions. chemicalbook.comrsc.org

The electrochemical properties of this compound and its metal complexes have been extensively studied using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide information about the redox potentials and the stability of the resulting oxidized or reduced species.

For the free dtbpy ligand, the reduction process is of primary interest. It can accept electrons into its low-lying π* orbitals. The electron-donating tert-butyl groups make the reduction of dtbpy slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted 2,2'-bipyridine (B1663995).

In metal complexes, the electrochemical behavior is a combination of metal-centered and ligand-centered redox processes. For instance, in cobalt(II) complexes with various substituted bipyridine ligands, including dtbpy, cyclic voltammetry reveals both metal-based (Co(II)/Co(I) and Co(II)/Co(III)) and ligand-based redox couples. nih.gov The specific potentials of these processes are influenced by the electronic effects of the substituents on the bipyridine ligands.

Similarly, in ruthenium(II) complexes, the Ru(II)/Ru(III) oxidation is a key metal-centered process, while the reduction processes are typically ligand-based, involving the π* orbitals of the bipyridine ligands. The presence of electron-donating groups like tert-butyl on the bipyridine ligand generally makes the oxidation of the metal center easier and the reduction of the ligand more difficult. nih.gov

Interactive Data Table: Redox Potentials of Selected dtbpy Complexes

ComplexRedox CouplePotential (V vs. reference)MethodReference
Co(dtbpy)₂₂Co(II)/Co(I)-1.13CV nih.gov
Co(dtbpy)₂₂Co(II)/Co(III)1.10CV nih.gov
[Ru(bpy)₂(dbeb)]²⁺Ru(II)/Ru(III)1.25CV nih.gov
[Ru(bpy)₂(dbeb)]²⁺Ligand Reduction-1.35CV nih.gov

Photochemistry of this compound Metal Complexes

The photochemistry of metal complexes containing dtbpy is rich and has been a subject of intense research, particularly for ruthenium(II) and other d⁶ metal centers.

Complexes of dtbpy with transition metals, especially ruthenium(II), exhibit strong absorption bands in the visible region of the electromagnetic spectrum. rsc.orgresearchgate.net These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. chemicalbook.commdpi.com The energy of this transition, and thus the color of the complex, is sensitive to the nature of the metal, the other ligands in the coordination sphere, and the substituents on the bipyridine ligand. The electron-donating tert-butyl groups on dtbpy generally lead to a blue shift (higher energy) in the MLCT absorption band compared to complexes with unsubstituted bipyridine.

Upon excitation into the MLCT band, these complexes can relax to an emissive triplet MLCT (³MLCT) state, from which they can luminesce. nih.gov The emission properties, such as the wavelength and quantum yield, are also highly dependent on the molecular structure and the surrounding environment. dcu.ie For instance, theoretical studies on Os(II) diimine complexes have shown that varying the substituents on the bipyridine ligand from hydrogen to tert-butyl to chlorine alters the emission energies by modifying the HOMO and LUMO energy levels. chemicalbook.com In some platinum(II) platinacycles containing dtbpy, lone pair donation from bridging atoms can increase the energy of the mixed metal-ligand orbital without affecting the dtbpy π* orbital, resulting in a red-shift of the absorption and emission wavelengths. nih.govrsc.org

Interactive Data Table: Photophysical Properties of Selected dtbpy Complexes

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)SolventReference
[Os(dbubpy)(CO)₂I₂]469537Dichloromethane chemicalbook.com
[Ru(bpy)₂(dbeb)]²⁺~450642Acetonitrile nih.gov
Pt(dtbpy)(C₆H₄CH₂C₆H₄)455505Solid State nih.govrsc.org
Pt(dtbpy)(C₆H₄NMeC₆H₄)480540Solid State nih.govrsc.org
Pt(dtbpy)(C₆H₄OC₆H₄)465520Solid State nih.govrsc.org

Following photoexcitation, the resulting excited state undergoes a series of dynamic processes. For many dtbpy complexes, particularly those of ruthenium(II), the initially formed singlet MLCT state rapidly undergoes intersystem crossing to the corresponding triplet state (³MLCT). ucla.edu This ³MLCT state is often relatively long-lived, with lifetimes that can range from nanoseconds to microseconds, depending on the specific complex and its environment. rsc.orgresearchgate.netucla.edu

The lifetime of the excited state is a critical parameter that determines the efficiency of any subsequent photochemical or photophysical processes, such as luminescence or electron transfer. ucla.edu The tert-butyl groups on dtbpy can influence the excited-state lifetime by sterically hindering interactions that might lead to non-radiative decay pathways. In some nickel(II) complexes, the excited state lifetimes were found to be relatively insensitive to the electronic nature of substituents on the bipyridine ligand. ucla.edu For some platinum(II) platinacycles, the loss of photoluminescence in room temperature solutions is attributed to thermal access to a distorted triplet state. nih.govrsc.org

The long-lived and energetically accessible ³MLCT excited state of many dtbpy metal complexes makes them excellent candidates for participating in photoinduced electron transfer (PET) reactions. rsc.orgnih.gov In these processes, the excited complex can act as either an electron donor or an electron acceptor, depending on the redox properties of a reaction partner (a quencher).

For example, the excited state of a ruthenium(II) complex with dtbpy can be oxidatively quenched by an electron acceptor, resulting in the formation of a Ru(III) species and the reduced form of the quencher. Conversely, it can be reductively quenched by an electron donor, leading to a Ru(I) species and the oxidized donor. The efficiency of these PET processes is governed by the free energy change of the reaction, which is related to the excited-state redox potentials of the complex and the ground-state redox potentials of the quencher. iaamonline.org

The detection of transient species, such as sulfur radical cations in the reaction of excited [Ru(dcbpy)₃]²⁺ with organic sulfides, confirms the electron transfer nature of the reaction. rsc.orgnih.gov The charge-separated states in platinum(II) bipyridine diacetylide triads can be effectively generated through photoinduced electron transfer, and the lifetimes of these states have been determined. rsc.org

Energy transfer phenomena in multimetallic systems (if relevant)

Complexes of this compound are instrumental in the study of energy transfer phenomena, particularly within multimetallic systems. In these systems, the ligand facilitates communication between different metal centers. Research on asymmetric bimetallic ruthenium(II) complexes has demonstrated photo-induced intramolecular energy transfer. rsc.org In these constructs, one metal complex unit absorbs light energy and transfers it to a second, different metal complex unit within the same molecule. rsc.org This process occurs with rate constants in the range of 10⁶–10⁷ s⁻¹. rsc.org

The efficiency and direction of energy transfer are influenced by the relative energy levels of the excited states of the connected components. For instance, in ruthenium(II) bipyridine complexes with covalently attached aromatic groups like naphthalene, anthracene, and pyrene (B120774), the fluorescence of the aromatic unit is quenched by intramolecular energy transfer to the ruthenium center. capes.gov.br The subsequent emission from the ruthenium complex is then dictated by the energy of its metal-to-ligand charge transfer (MLCT) state relative to the triplet state of the aromatic pendant. capes.gov.br When the triplet state of the appended group is lower in energy than the ³MLCT state, the ruthenium emission is quenched. capes.gov.br Conversely, when the aromatic triplet state is higher in energy, ³MLCT emission is observed. capes.gov.br In cases where these energy levels are nearly identical, as with pyrene, a long-lived ³MLCT emission is observed due to an equilibrium between the two states. capes.gov.brinstras.com This results in significantly prolonged emission lifetimes, reaching up to 9.0 µs in a complex with multiple pyrene units. instras.com

Applications in Photoredox Catalysis

Complexes incorporating this compound are significant in the field of photoredox catalysis, which utilizes light to drive chemical reactions. nih.govacs.org These complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that facilitate a wide range of organic transformations. nih.govacs.org

The unique properties of this compound complexes have been harnessed for various light-driven organic reactions. One notable application is in nickel-catalyzed cross-electrophile coupling reactions. nih.gov Iridium complexes containing this ligand are also employed in photocatalysis. nih.gov

Ruthenium(II) complexes with this compound ligands have been shown to be effective photocatalysts. For example, new ruthenium(II) isocyanoborato complexes exhibit high triplet energies, which is crucial for certain reactions. nih.gov One such complex successfully catalyzed the isomerization of trans-methyl cinnamate (B1238496) to its cis-form with 70% conversion, a transformation that was negligible with the standard [Ru(bpy)₃]²⁺ photocatalyst. nih.gov Additionally, luminescent cis-bis(bipyridyl)ruthenium(II) complexes have been used for the photocatalytic oxidation of thioethers to sulfoxides. nih.gov

The iridium complex [Ir(dFCF₃ppy)₂(dtbbpy)]⁺ is a key photocatalyst in radical acylation reactions. rsc.org This process involves the quenching of the excited state of the iridium complex by an α-keto acid, which leads to the generation of a reduced iridium species that drives the subsequent catalytic cycle. rsc.org

Catalytic Performance in Light-Driven Organic Transformations
CatalystReactionKey FindingReference
[Ru(bpy)₂(BCF)₂]Isomerization of trans-methyl cinnamateAchieved 70% conversion to the cis-isomer, where [Ru(bpy)₃]²⁺ was ineffective. nih.gov
cis-[Ru(bipy)₂(1,2-azolylamidino)]²⁺Oxidation of thioanisoleCatalyst 3c oxidized 92% of the sulfide (B99878) in 30 minutes, outperforming [Ru(bpy)₃]²⁺. nih.gov
[Ir(dFCF₃ppy)₂(dtbbpy)]⁺Radical acylation reactionsEfficiently quenched by α-keto acids to initiate the catalytic cycle. rsc.org

In the realm of solar energy, this compound is a component in dye-sensitized solar cells (DSSCs). nih.gov While not a dye itself, it is related to ligands used in the sensitizing dyes and is a precursor for their synthesis. nih.gov DSSCs are a type of photovoltaic cell that uses a photosensitive dye to absorb sunlight and generate electrons. mdpi.com

The standard electrolyte in many DSSCs contains 4-tert-butylpyridine (B128874) (TBP), a related but simpler compound. nih.gov TBP is added to the electrolyte to improve the open-circuit voltage (Voc) of the cell. mdpi.comresearchgate.net The this compound ligand is used in the synthesis of ruthenium-based dyes, which are common photosensitizers in DSSCs. nih.govsigmaaldrich.com These dyes, such as N719, are crucial for the light-harvesting process. mdpi.comnih.gov However, the stability of these dyes can be an issue, as the thiocyanate (B1210189) ligands they often contain can be replaced by other species in the electrolyte, like TBP. nih.gov This has led to research into thiocyanate-free ruthenium complexes to improve the long-term stability of DSSCs. nih.gov

The performance of DSSCs is also affected by the redox mediator used in the electrolyte. Copper(I)/(II) complexes are of interest due to their potential to yield high open-circuit voltages. researchgate.net However, these copper complexes can interact with TBP in the electrolyte, which can affect the device's durability. researchgate.net This has prompted studies into alternative bases to TBP to optimize the performance of copper-mediated solar cells. researchgate.net

Electrochemistry of this compound Complexes in Advanced Devices

The electrochemical properties of metal complexes containing this compound are central to their use in a variety of advanced devices, from catalysts for fuel generation to components in molecular-scale electronics.

Complexes of this compound have demonstrated significant activity as electrocatalysts for the reduction of carbon dioxide (CO₂). Molybdenum and tungsten tetracarbonyl complexes with this ligand are active for CO₂ reduction. rsc.orgresearchgate.net The presence of the tert-butyl groups on the bipyridine ligand has been shown to enhance the catalytic activity of these complexes compared to their unsubstituted counterparts. elsevierpure.com For instance, in a series of molybdenum and tungsten complexes, the tungsten complexes were more active than the molybdenum ones, and the introduction of the tert-butyl groups increased the activity for both metals. elsevierpure.com

These complexes typically require a two-electron reduction to become catalytically active. elsevierpure.com The catalytic process is highly selective for the formation of carbon monoxide (CO). depaul.edu Rhenium and manganese-based complexes with this compound have also been extensively studied for CO₂ reduction. elsevierpure.comscispace.com The electron-donating nature of the tert-butyl groups in the this compound ligand makes the reduction potential of the complex more negative, which can influence its catalytic properties. frontiersin.org

Electrocatalytic CO₂ Reduction Activity of M(bpy-R)(CO)₄ Complexes
ComplexMetal (M)Ligand (R)icat/ipTurnover Frequency (TOF) (s⁻¹)Reference
1MoH2.31.4 elsevierpure.com
2WH3.44.0 elsevierpure.com
3MotBu3.13.1 elsevierpure.com
4WtBu3.95.6 elsevierpure.com

The well-defined redox behavior of this compound complexes makes them suitable for applications in sensing and molecular electronics. The photophysical properties of platinum complexes with this ligand have been investigated. rsc.orgnih.gov These complexes exhibit intense solid-state photoluminescence, and their emission properties can be tuned by modifying the ancillary ligands. rsc.orgnih.gov The observed luminescence arises from mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.orgnih.gov The energy of these transitions, and thus the color of the emitted light, is sensitive to the electronic properties of the other ligands in the complex. rsc.orgnih.gov This sensitivity can be exploited for sensing applications.

Ruthenium(II) complexes containing this compound have also been explored for their potential in electroluminescent devices. nih.gov These complexes can show strong red-shifted emission and reversible redox processes, which are desirable characteristics for stable electroluminescent materials. nih.gov

Materials Science Applications of 4,4 Di Tert Butyl 2,2 Bipyridine Architectures

Supramolecular Chemistry and Self-Assembly with 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720)

The ability of this compound to act as a ligand for a multitude of metal centers has been extensively utilized in supramolecular chemistry. researchgate.net The predictable coordination geometry of the bipyridine unit, combined with the steric influence of the tert-butyl groups, allows for the rational design and self-assembly of complex, higher-order structures. These bulky substituents can direct the assembly process, prevent undesirable stacking interactions, and enhance the solubility of the resulting supramolecular architectures. nih.gov

Formation of coordination polymers and discrete supramolecular cages

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The related ligand, 4,4'-bipyridine (B149096), is a well-known component in the construction of coordination polymers with diverse topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.org While less common than its non-substituted counterpart, this compound has also been employed in the synthesis of coordination polymers. For instance, it has been used to create a dinuclear molybdenum complex, [Mo2O6(di-tBu-bipy)2], which exhibits catalytic activity. chemicalbook.com The tert-butyl groups in these structures play a crucial role in controlling the dimensionality and properties of the resulting polymer.

In addition to extended polymers, dtbpy is instrumental in the self-assembly of discrete supramolecular cages. These are well-defined, hollow structures formed through the coordination of multiple dtbpy ligands with metal ions. The steric bulk of the tert-butyl groups can be strategically used to define the size and shape of the internal cavity of the cage. These cavities can then encapsulate guest molecules, leading to applications in areas such as molecular recognition and catalysis.

Host-guest chemistry

The cavities within supramolecular cages and the voids in coordination polymers constructed with this compound can accommodate guest molecules, leading to host-guest chemistry. Research on the related 4,4'-bipyridine has shown its ability to form host-guest complexes, where the bipyridine unit is encapsulated within a larger host molecule. nih.gov The inclusion of tert-butyl groups on the bipyridine ligand can influence the host-guest interactions by modifying the size and shape of the binding pocket and introducing van der Waals interactions. While specific examples focusing solely on dtbpy in host-guest chemistry are not prevalent in the provided search results, the principles of supramolecular assembly suggest its potential in this area. The bulky tert-butyl groups can create specific recognition sites, enabling the selective binding of complementary guest molecules.

Optoelectronic Materials Based on this compound Complexes

Complexes of this compound with transition metals, particularly ruthenium(II) and iridium(III), have shown significant promise in the field of optoelectronics. The ligand's electronic properties, which can be tuned by the electron-donating tert-butyl groups, influence the photophysical and electrochemical characteristics of the resulting metal complexes. These complexes are being explored for their potential in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and display technologies

Derivatives of this compound are being investigated for their use in organic light-emitting diodes (OLEDs). In these devices, the dtbpy ligand can be part of a luminescent metal complex that emits light upon electrical excitation. The tert-butyl groups can enhance the solubility and processability of these complexes, which is crucial for device fabrication. Furthermore, the steric hindrance provided by these groups can prevent aggregation-caused quenching of the emission, leading to improved device efficiency and stability. Ruthenium(II) complexes containing dtbpy have been synthesized and their photophysical and electrochemical properties studied, indicating their potential for light-emitting applications. rsc.org

Organic Photovoltaics (OPVs)

While not explicitly detailed for this compound in the provided search results, the broader class of bipyridine-based metal complexes is relevant to organic photovoltaics (OPVs). In dye-sensitized solar cells (DSSCs), a type of OPV, ruthenium complexes containing bipyridine ligands with anchoring groups are used as sensitizers to absorb light and inject electrons into a semiconductor. The electronic properties of the bipyridine ligand are critical for efficient charge transfer. The electron-donating nature of the tert-butyl groups in dtbpy could potentially be used to modulate the energy levels of the complex to better align with the semiconductor's conduction band, although specific research on dtbpy in OPVs is needed to confirm this.

Advanced Functional Materials

Complexes incorporating the this compound ligand are integral to the design of sophisticated materials that exhibit specific, controllable responses to external stimuli. These materials harness the unique electronic and structural characteristics of the dtbpy metal complexes to perform functions such as sensing, molecular switching, and environmental response.

The exceptional luminescent properties of transition metal complexes containing this compound, especially those of ruthenium(II) and iridium(III), form the basis for highly sensitive optical sensors. These sensors typically operate on the principle of luminescence quenching or enhancement upon interaction with a target analyte.

Ruthenium(II) tris(bipyridyl) complexes are well-known for their application as luminescent probes, particularly for oxygen sensing, where the fluorescence is strongly quenched by molecular oxygen. cyanagen.comnih.gov The dtbpy ligand is used to modify the core bipyridine structure to fine-tune the photophysical and solubility properties of the complex for specific sensing environments. For instance, ruthenium complexes featuring substituted bipyridine ligands are employed in electrochemiluminescence (ECL) sensors, which offer high sensitivity for detecting various analytes, including oxalate (B1200264) in biological fluids like serum and urine. mdpi.com The stability of the immobilized ruthenium complex is a key factor for the reliability of such solid-state sensors. mdpi.com

Iridium(III) complexes containing the dtbpy ligand, such as (this compound)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate, are also prominent in materials science. sigmaaldrich.comfishersci.com These complexes are known for their strong phosphorescence and are used in a variety of applications, including as dopants in organic light-emitting diodes (OLEDs) and as photosensitizers. Their photophysical properties can be modulated by analytes, making them suitable candidates for developing chemosensors.

The table below summarizes representative examples of sensor applications based on bipyridine complexes, highlighting the role of the dtbpy ligand in tuning material properties.

Complex TypeAnalyteSensing PrincipleKey Finding / Role of Ligand
Ruthenium(II) tris(bipyridyl) typeMolecular OxygenLuminescence QuenchingThe fundamental [Ru(bpy)3]2+ system is a well-established oxygen sensor. The dtbpy derivative enhances solubility and photostability. cyanagen.comnih.gov
Immobilized Ruthenium(II) tris(bipyridine)OxalateElectrochemiluminescence (ECL)Provides a stable, solid-state sensor for sensitive detection in biological samples. mdpi.com
Ruthenium complex with pH-sensitive bipyridinepH (Protons)SpectroelectrochemistryDemonstrates how functional groups on the bipyridine ligand can induce pH-dependent electronic and structural changes, a principle applicable to dtbpy systems. rsc.org
Iridium(III) bis(phenylpyridyl) (dtbpy)General AnalyatesPhosphorescence ModulationThe dtbpy ligand provides high photostability and solubility for robust phosphorescent probes. sigmaaldrich.com

Molecular machines are assemblies of molecular components designed to perform mechanical-like movements in response to external stimuli. rsc.orgresearchgate.net A common strategy in the design of these machines, particularly rotaxanes and catenanes, involves a mobile macrocycle that shuttles between two or more recognition sites (stations) on a linear thread-like component. rsc.orgresearchgate.net

The switching process in these architectures is often controlled by altering the binding affinity of the stations for the macrocycle through an external signal, such as a chemical stimulus (acid/base), light, or an electrochemical potential. rsc.orgnih.govrsc.org For example, a rsc.orgrotaxane can be designed where the macrocycle moves between a secondary amine/ammonium (B1175870) station and a triazolium station. researchgate.netnih.gov In the protonated state, the macrocycle resides at the ammonium station; upon addition of a base, the station becomes a neutral amine, and the macrocycle shuttles to the stronger binding triazolium station. nih.gov This reversible process effectively functions as a molecular switch. nih.govnih.gov

While many systems use parent bipyridine or phenanthroline units, the this compound ligand is highly relevant for these applications. The bulky tert-butyl groups can serve several functions:

Steric Influence: They can act as bulky "stops" or parts of a station, sterically influencing the position and movement of the macrocycle.

Solubility: They significantly improve the solubility of the often large and complex rotaxane or catenane structures in common organic solvents, which is crucial for their synthesis, characterization, and operation.

Electronic Tuning: They can fine-tune the electronic properties of a coordination-based station, subtly altering its binding affinity.

In systems where a metal complex acts as a photosensitive motor or a station, dtbpy is an ideal ligand. Coordination of the dtbpy to a metal center within the machine's framework allows for photochemical or electrochemical signals to trigger mechanical motion.

Smart materials are designed to exhibit a significant change in their properties in response to an external stimulus. Complexes of this compound can be incorporated into larger polymer or solid-state architectures to create materials that respond to chemical, thermal, or optical stimuli.

pH-Responsive Materials: Following the principle demonstrated by ruthenium complexes with 4,4'-dihydroxy-2,2'-bipyridine, where protonation and deprotonation of the hydroxyl groups cause dramatic changes in the electronic properties of the complex, similar systems can be envisioned with dtbpy. rsc.org By incorporating a pH-active co-ligand alongside the stable dtbpy ligand in a metal complex, materials can be created that change color or luminescence in response to pH variations.

Thermo-Responsive Materials: The photoluminescence of some metal complexes is known to be temperature-dependent. For instance, certain platinum-bipyridine complexes exhibit strong luminescence in the solid state but lose this property in solution at room temperature due to thermal access to a non-emissive excited state. This intrinsic thermal sensitivity can be harnessed by embedding dtbpy-platinum complexes into a polymer matrix to create materials with temperature-dependent optical outputs.

Chromo-genic Materials: The vibrant optical and electrochemical properties of dtbpy complexes make them excellent candidates for chromogenic materials, where a stimulus induces a color or fluorescence change. By immobilizing a fluorescent bistable rsc.orgrotaxane, which contains recognition stations, onto a solid support like silica (B1680970) nanoparticles, a smart material can be fabricated. rsc.org The shuttling of the macrocycle, triggered by an acid-base stimulus, results in a visual change in the material's fluorescence, demonstrating a switchable, stimuli-responsive system. rsc.org

The table below outlines how dtbpy-based architectures can be used in smart materials.

Material TypeStimulusPotential ResponseUnderlying Mechanism Based on dtbpy Architectures
Polymer with dtbpy-metal complexpHColor or Luminescence ChangeProtonation/deprotonation of a co-ligand alters the electronic structure of the metal center coordinated to dtbpy. rsc.org
Polymer with dtbpy-platinum complexTemperatureLuminescence Turn-off/onThermal population of a non-emissive excited state quenches luminescence as temperature rises.
Rotaxane-functionalized nanoparticlesAcid / BaseFluorescence ChangeChemical stimulus drives the shuttling of a macrocycle between two stations, one of which interacts with a fluorophore, altering its emission. rsc.org

Computational and Theoretical Investigations of 4,4 Di Tert Butyl 2,2 Bipyridine

Quantum Chemical Calculations of 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) and its Ligand Field

Quantum chemical calculations offer a microscopic view of the electronic structure and bonding in dtbpy and its metal complexes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of dtbpy, DFT studies have been instrumental in understanding its electronic structure and how it influences the properties of its metal complexes.

The introduction of tert-butyl groups at the 4 and 4' positions of the bipyridine framework has a significant impact on the electronic properties of the ligand. These electron-donating groups increase the electron density on the pyridine (B92270) rings, which in turn affects the energy levels of the molecular orbitals. Specifically, they raise the energy of the Highest Occupied Molecular Orbital (HOMO) without significantly altering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a π* orbital of the bipyridine ligand. rsc.org This modulation of the frontier orbital energies is a key factor in tuning the photophysical and electrochemical properties of metal complexes incorporating the dtbpy ligand. chemicalbook.com

In metal complexes, the dtbpy ligand is often considered "redox non-innocent," meaning it can actively participate in redox processes. researchgate.net DFT calculations, in conjunction with experimental data like single-crystal X-ray diffraction, help to determine the oxidation state of the bipyridine ligand within a complex. researchgate.net The structural features of the central C-C bond in the bipyridine core are particularly sensitive to its redox state, and DFT provides a way to correlate these structural changes with the electronic distribution. researchgate.net

For instance, in platinum platinacycle complexes, DFT and Time-Dependent DFT (TD-DFT) calculations have shown that the photophysical properties are dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.orgnih.gov These transitions involve the promotion of an electron from a high-lying filled orbital with mixed metal and ligand character to the low-lying vacant π* orbital of the dtbpy ligand. rsc.orgnih.gov The energy of this transition, and consequently the absorption and emission wavelengths, can be fine-tuned by modifying other parts of the complex, as the energy of the dtbpy π* orbital remains relatively constant. rsc.orgnih.gov

Similarly, in Os(II) diimine complexes, TD-DFT calculations have been used to predict spectroscopic properties. chemicalbook.com These studies revealed that substituting the bipyridine ligand with groups like tert-butyl alters the emission energies by changing the HOMO and LUMO energy levels, without changing the fundamental nature of the electronic transitions. chemicalbook.com

Table 1: Calculated Molecular Properties of this compound

PropertyValueMethodReference
Molecular Weight268.40 g/mol - scbt.com
Exact Mass268.193948774 DaComputed by PubChem nih.gov
XLogP3-AA4.8Computed by PubChem nih.gov
Rotatable Bond Count2Computed by PubChem nih.gov
Topological Polar Surface Area25.8 ŲComputed by PubChem nih.gov
Heavy Atom Count20Computed by PubChem nih.gov

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide even more precise calculations of molecular properties. For this compound, ab initio methods like the Møller-Plesset perturbation theory (MP2) have been employed to optimize the ground-state structures of its complexes. chemicalbook.com For instance, in a study of Os(II) diimine complexes, the ground-state geometries were optimized using the MP2 method, while the excited-state structures were optimized using the Configuration Interaction Singles (CIS) method. chemicalbook.com These high-level calculations provide a robust foundation for the subsequent prediction of spectroscopic properties using TD-DFT. chemicalbook.com The combination of these methods allows for a detailed and accurate understanding of the geometric and electronic structure of dtbpy-containing molecules in both their ground and excited states.

Molecular Dynamics Simulations of this compound Complexes (if relevant)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and interactions over time.

In the solid state, X-ray diffraction studies have shown that this compound typically adopts a trans conformation around the central C-C bond, with the two pyridine rings being nearly coplanar. nih.govnih.govresearchgate.netresearchgate.net This conformation is thought to minimize steric hindrance between the bulky tert-butyl groups and the nitrogen atoms of the pyridine rings. nih.govresearchgate.net Specifically, the N-C-C-N torsion angle is approximately 179.2°, and the dihedral angle between the two aromatic rings is very small, at about 0.70°. nih.govnih.govresearchgate.netresearchgate.net

However, the behavior in solution can be more complex. MD simulations can be used to explore the conformational landscape of dtbpy and its complexes in different solvent environments. utupub.fi These simulations can reveal the flexibility of the molecule and the potential for rotation around the C-C bond, which might be important for its coordination behavior and the properties of its complexes. For example, in the context of photoluminescence, DFT calculations on platinum complexes of dtbpy have identified a distorted triplet state, where the platinacycle ring is twisted out of the plane of the dtbpy ligand. rsc.orgnih.gov Thermal access to this distorted state in solution is proposed as a possible reason for the loss of photoluminescence at room temperature, highlighting the importance of understanding the dynamic conformational behavior. rsc.orgnih.gov

The kinetics of ligand binding and dissociation are crucial for understanding the stability and reactivity of metal complexes. While direct experimental measurement of these rates can be challenging, computational methods like molecular dynamics can provide valuable insights. nih.govscispace.com

MD simulations can be used to model the process of a ligand, such as dtbpy, binding to a metal center or dissociating from a complex. unibo.it By simulating the trajectory of the ligand as it approaches or leaves the metal, it is possible to identify the transition states and calculate the energy barriers associated with these processes. nih.gov This information can then be used to estimate the rate constants for binding (k_on) and dissociation (k_off). nih.gov

For example, techniques like steered MD and metadynamics can be employed to accelerate the simulation of these rare events and obtain the free energy profiles for ligand binding and unbinding. unibo.it While the direct simulation of multisecond dissociation events is computationally expensive, methods that combine dissipation-corrected targeted MD with Langevin simulations have shown promise in reproducing experimental rates. scispace.com These computational approaches are becoming increasingly important in the rational design of catalysts and other functional materials where the lability of the dtbpy ligand is a key parameter.

Prediction of Spectroscopic and Electrochemical Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic and electrochemical properties of molecules, often with a high degree of accuracy. For this compound and its complexes, these predictions are invaluable for interpreting experimental data and for the in-silico design of new materials with desired characteristics.

Time-dependent density functional theory (TD-DFT) is a particularly useful method for predicting the electronic absorption spectra of dtbpy-containing compounds. chemicalbook.com For example, in a study of Os(II) diimine complexes, TD-DFT calculations in combination with a solvent model were used to predict the wavelengths of the lowest-energy absorptions. chemicalbook.com The calculations attributed these absorptions to a mixture of metal-to-ligand charge transfer (MLCT) and interligand charge transfer (LLCT) transitions. chemicalbook.com Similarly, the phosphorescent emission wavelengths were also predicted and shown to have a similar 3MLCT/3LLCT character. chemicalbook.com These theoretical predictions were in good agreement with experimental observations. chemicalbook.com

In another example, TD-DFT calculations were used to support the experimental findings on the photophysical properties of platinum platinacycles containing dtbpy. rsc.orgnih.gov The calculations helped to assign the observed transitions as being of mixed metal-ligand-to-ligand charge transfer (MLL'CT) character. rsc.orgnih.gov Furthermore, these calculations were extended to predict the absorption and emission properties of related, yet unsynthesized, platinacycles, demonstrating the predictive power of this computational approach. rsc.orgnih.gov

Beyond spectroscopic properties, computational methods can also be used to predict electrochemical parameters. The energies of the HOMO and LUMO, which can be readily calculated using DFT, are directly related to the oxidation and reduction potentials of a molecule. The electron-donating tert-butyl groups on the dtbpy ligand raise the energy of the HOMO, which would be expected to make the ligand easier to oxidize. Conversely, the LUMO energy is less affected, suggesting that the reduction potential may not be as significantly altered. By calculating these frontier orbital energies, it is possible to predict how the substitution pattern on the bipyridine ligand will affect the redox properties of its metal complexes.

Computational approaches for predicting absorption and emission profiles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in predicting and interpreting the absorption and emission spectra of complexes containing the this compound (dtbpy) ligand. These calculations help in assigning electronic transitions and understanding the influence of the ligand on the photophysical properties of the complex.

In a study of osmium(II) diimine complexes, TD-DFT calculations at the B3LYP level with a PCM solvent model were used to predict the spectroscopic properties. For the complex [Os(dtbpy)(CO)2I2], the lowest-energy absorption was predicted at 469 nm. This transition was characterized as a mixture of metal-to-ligand charge transfer (MLCT), specifically [dxy(Os) → π(bpy)], and interligand charge transfer (LLCT), [p(I) → π(bpy)]. The corresponding lowest-energy phosphorescent emission was predicted at 537 nm, also possessing a 3MLCT/3LLCT character. These theoretical predictions were in good agreement with experimental observations. chemicalbook.com The study highlighted that substituting the bipyridine ligand with tert-butyl groups alters the emission energies by modifying the HOMO and LUMO energy levels without changing the fundamental nature of the electronic transitions. chemicalbook.com

Similarly, DFT and TD-DFT calculations were employed to understand the photophysical properties of platinum complexes supported by dtbpy. researchgate.netrsc.org For a series of six-membered platinacycles, the visible absorption and emission were dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. These transitions occur from high-lying mixed metal-ligand orbitals to the low-lying vacant π* orbital of the dtbpy ligand. researchgate.netrsc.org The calculations accurately predicted shifts in absorption and emission wavelengths based on modifications to other ligands in the complex, demonstrating the predictive power of these theoretical approaches. researchgate.netrsc.org

Table 1: Predicted Absorption and Emission Wavelengths for Metal Complexes of this compound

ComplexComputational MethodPredicted Absorption Wavelength (nm)Predicted Emission Wavelength (nm)Transition CharacterReference
[Os(dtbpy)(CO)2I2]TD-DFT (B3LYP)469537MLCT/LLCT chemicalbook.com

Theoretical estimation of redox potentials

Theoretical calculations have proven to be a valuable tool for estimating the redox potentials of molecules, including those containing the this compound ligand. These estimations can guide the design of new molecules with tailored electrochemical properties for applications such as redox flow batteries and catalysis.

A study on bispyridinylidene electron donors, which can be formed from 4,4'-di-tert-butyl-2,2'-dipyridyl, demonstrated the utility of theoretical models in predicting redox potentials. researchgate.net Various computational models were evaluated, from a simple model using only the Highest Occupied Molecular Orbital (HOMO) energy of the bispyridinylidenes to more complex models that include solvation effects for both the neutral and oxidized species. The simpler model yielded a good correlation with experimental data (R² = 0.9689), while the more computationally intensive model that accounted for solvation effects provided a highly accurate prediction (R² = 0.9958). researchgate.net This work underscores the capability of computational chemistry to provide reliable estimations of redox potentials, which is crucial for the rational design of new redox-active materials. researchgate.net

Furthermore, DFT calculations have been used to study the redox behavior of a wide range of substituted oligo(aza)pyridine ligands, including bipyridines. core.ac.uk These studies have shown a linear relationship between the calculated reduction potentials and the sum of the Hammett constants of the substituents, as well as with various DFT-calculated energies. core.ac.uk This indicates that the electronic effects of substituents on the redox properties of the bipyridine core can be systematically and predictively modeled.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound, including the analysis of transition states. These studies provide a molecular-level understanding of catalytic cycles and reaction pathways.

For instance, in the context of photoredox catalysis, DFT has been used to investigate the role of pyridine-based ligands like dtbpy in the oxidative and reductive quenching cycles of ruthenium catalysts. mdpi.com These studies help in understanding how the electronic structure of the ligand influences the photophysical and redox properties of the catalyst, which in turn governs its reactivity.

In a study of platinacycles containing the dtbpy ligand, DFT calculations were used to investigate the triplet state potential energy surface. researchgate.netrsc.org Two nearly equal energy triplet minima were located. One of these minima has a geometry similar to the ground state and is associated with the emissive state. The other minimum has a distorted structure where the platinacycle ring is twisted. Thermal access to this distorted triplet state was proposed as a possible reason for the loss of photoluminescence in solution at room temperature. researchgate.netrsc.org This demonstrates the use of computational methods to explore potential energy surfaces and identify key intermediates and transition states that govern the photophysical behavior of these complexes.

While detailed transition state analyses for a broad range of reactions involving this compound are not extensively documented in the provided context, the application of computational methods to study reaction mechanisms is a well-established field. These studies typically involve locating transition state structures, calculating activation energies, and mapping out the entire reaction pathway to provide a comprehensive understanding of the reaction kinetics and thermodynamics.

Future Directions and Emerging Research Frontiers for 4,4 Di Tert Butyl 2,2 Bipyridine

The versatility of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) has established it as a cornerstone ligand in coordination chemistry and materials science. Its unique combination of strong bidentate chelation through the bipyridine core and the steric and electronic influence of its tert-butyl groups continues to drive research into new and innovative applications. Emerging research frontiers are focused on leveraging these properties in increasingly complex and functional systems, from nanoscale devices to sustainable chemical processes.

Q & A

Basic: What are the most reliable synthetic methods for preparing 4,4'-Di-tert-butyl-2,2'-bipyridine?

The ligand can be synthesized via nickel-catalyzed dimerization of 2-chloropyridine derivatives using manganese powder as a terminal reductant. This method avoids cryogenic conditions and organometallic reagents, offering high efficiency and scalability. Key steps include optimizing the nickel catalyst loading (e.g., NiCl₂·diglyme) and reaction time to achieve yields >80% . Alternative routes involve Suzuki cross-coupling, but nickel-catalyzed reductive coupling is preferred for its simplicity and compatibility with bulky substituents .

Basic: How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is the primary method. The compound crystallizes in a monoclinic system (space group C2/c) with a dihedral angle of 3.3° between pyridine rings. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze torsion angles and packing motifs. Co-crystallization with hexafluorobenzene reveals π-π interactions, critical for understanding supramolecular assembly . Data collection typically employs Bruker APEX2 detectors, and structural validation uses tools like DIAMOND for visualization .

Advanced: What role does this compound play in Ni-catalyzed cross-coupling reactions?

The ligand stabilizes low-valent nickel intermediates (e.g., Ni⁰ or Niᴵ) in reductive cross-electrophile couplings (CEC). Its electron-donating tert-butyl groups enhance catalytic activity by increasing electron density at the metal center. For example, in Suzuki-Miyaura couplings of unactivated tertiary alkyl electrophiles, the NiBr₂·diglyme/dtbbpy system achieves turnover numbers >100 . Mechanistic studies using radical clocks and stoichiometric experiments confirm Niᴵ/Niᴵᴵᴵ redox cycles, with dtbbpy suppressing β-hydride elimination .

Advanced: How is this ligand utilized in photoredox catalysis?

Dtbbpy serves as a co-ligand in heteroleptic iridium complexes (e.g., [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆) for visible-light-driven reactions. Its rigid bipyridine framework stabilizes the excited state, enabling applications in C–H arylation and cross-electrophile coupling. For instance, under blue LED irradiation, the Ir/dtbbpy catalyst facilitates Meerwein-type arylation of bipyridines with 4-chloroaniline, yielding functionalized ligands in >60% efficiency . Key parameters include optimizing light intensity (450 nm) and reductant (e.g., Mn or Zn) concentrations .

Advanced: What electrochemical properties make dtbbpy suitable for redox-active complexes?

The ligand lowers reduction potentials of metal centers. In Pt(II) catecholate complexes, dtbbpy shifts the first reduction potential to −1.82 V (vs. −1.74 V for unsubstituted bipyridine), indicating LUMO localization on the bipyridine moiety. Cyclic voltammetry in acetonitrile reveals quasi-reversible redox processes, critical for designing electrocatalysts or sensors . Comparative studies with 4,4′-dimethyl-2,2′-bipyridine highlight the steric and electronic effects of tert-butyl groups on charge transfer kinetics .

Advanced: How is dtbbpy applied in supramolecular chemistry?

In catalyst displacement assays, dtbbpy forms labile coordination with Feᴵᴵ or Cuᴵᴵ, enabling dynamic supramolecular systems. For example, K₂[Feᴵᴵ(dtbbpy)(CN)₄] undergoes ligand exchange with cyanide ions, monitored via UV-vis spectroscopy. This property is exploited in smart latent catalysts for controlled polymerization or signal amplification .

Advanced: What mechanistic insights have been gained from studying dtbbpy in reductive coupling?

Stoichiometric experiments with Niᴵᴵ intermediates (e.g., [(dtbbpy)Niᴵᴵ(Ar)(X)]) reveal oxidative addition as the rate-determining step. Competition studies between aryl and alkyl halides show a 3:1 preference for aryl electrophiles, attributed to faster oxidative addition kinetics. Radical trapping experiments using TEMPO confirm radical-involved pathways in C–C bond formation .

Basic: How does dtbbpy enhance coordination chemistry applications?

The ligand’s strong σ-donor and weak π-acceptor properties stabilize diverse metal centers (e.g., Ru, Ir, Ni) in high oxidation states. In iridium(III) complexes, dtbbpy improves photoluminescence quantum yields (e.g., yellow emission at 579 nm in [Ir(dmpmq)₂(dtbbpy)]PF₆) by reducing non-radiative decay . Its steric bulk also prevents aggregation in solution-phase catalysis .

Advanced: How do structural modifications of dtbbpy compare to its analogs in catalysis?

Replacing tert-butyl groups with electron-withdrawing substituents (e.g., CF₃) decreases catalytic activity in Ni-mediated couplings by 40%, as shown in competitive experiments. Conversely, 4,4′-dimethoxy-2,2′-bipyridine (diOMebpy) shows inferior performance in photoredox reactions due to reduced excited-state lifetime .

Advanced: What challenges arise in functionalizing dtbbpy for novel ligand design?

Direct C–H arylation of dtbbpy is hindered by steric bulk, requiring photoredox conditions with Ir or Ru catalysts. For example, coupling 4-chloroaniline to dtbbpy under [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ catalysis achieves 61% yield, whereas traditional lithiation methods fail . Strategies include using excess dtbbpy (4 equiv.) and trifluoroacetic acid (TFA) as a proton source .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.